REACTION_CXSMILES
|
[C:1]1(C)[C:2]([C:7](N)=O)=[CH:3][CH:4]=[CH:5][CH:6]=1.[C:11]([NH:14][C:15]1[C:16]([C:21]([OH:23])=O)=[N:17][CH:18]=[CH:19][N:20]=1)(=O)[CH3:12].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:43](C(OCC)=O)=NC(OCC)=O>CN(C)C1C=CN=CC=1.O1CCOCC1>[CH3:12][C:11]1[N:43]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=2[CH3:7])[C:21](=[O:23])[C:16]2[C:15](=[N:20][CH:19]=[CH:18][N:17]=2)[N:14]=1 |f:0.1|
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Name
|
3-acetamidopyrazine-2-carboxylic acid o-toluamide
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)N)C.C(C)(=O)NC=1C(=NC=CN1)C(=O)O
|
Name
|
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.045 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
diethyl azodicarboxylate
|
Quantity
|
1.75 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Control Type
|
AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between methylene chloride and water
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel (2.25×4 inches, packed in hexane) with elution proceeding
|
Type
|
CUSTOM
|
Details
|
85% ethyl acetate/hexane (1000 mL), 0.71 g (76%) of 2-methyl-3-(2-methyl-phenyl)-3H-pteridin-4-one which was suitable for use without further purification
|
Type
|
CUSTOM
|
Details
|
A sample was recrystallized from ethyl acetate
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC2=NC=CN=C2C(N1C1=C(C=CC=C1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |